7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H13BrFNO3 and its molecular weight is 366.186. The purity is usually 95%.
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Scientific Research Applications
Practical Synthesis of CCR5 Antagonists
The compound has been utilized in the synthesis of CCR5 antagonists, demonstrating its role in developing orally active agents for potential therapeutic applications. The synthesis process involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, showcasing the compound's versatility in complex organic syntheses (Ikemoto et al., 2005).
Structural Analogues Synthesis
The compound has been involved in synthesizing structural analogues of benzocyclohepten-5-one, indicating its potential in exploring novel chemical entities. This synthesis includes producing several bromo-compounds, which are further studied for their chemical properties (Carpenter et al., 1979).
Antioxidant Activity of Marine Algae Derivatives
Bromophenols derived from marine red algae, which share structural similarities with the compound , have shown significant antioxidant activities. This highlights the potential of such compounds in developing natural antioxidants for food preservation and health-related applications (Li et al., 2011).
Antimicrobial Agents Development
Derivatives of the compound have been explored for their antimicrobial properties, suggesting its use in creating new antimicrobial agents. This research focuses on synthesizing novel chromone-based 1,2,3-triazoles with potent antibacterial and antifungal activities, demonstrating the compound's utility in addressing microbial resistance (Dofe et al., 2016).
Neuroleptic-like Activity Exploration
The compound's analogs have been evaluated for their potential neuroleptic activity, indicating its significance in developing central nervous system agents. This research explores the synthesis and evaluation of various derivatives, highlighting the structural diversity achievable with this compound as a starting point (Hino et al., 1988).
Properties
IUPAC Name |
7-bromo-4-(3-fluoro-4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3/c1-21-15-5-3-12(7-13(15)18)19-8-10-6-11(17)2-4-14(10)22-9-16(19)20/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZUQIEDKLDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.